

Application Notes and Protocols: In Vivo Experimental Design with GSK-7975A

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Compound of Interest

Compound Name: GSK-7975A

Cat. No.: B10787342

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Introduction

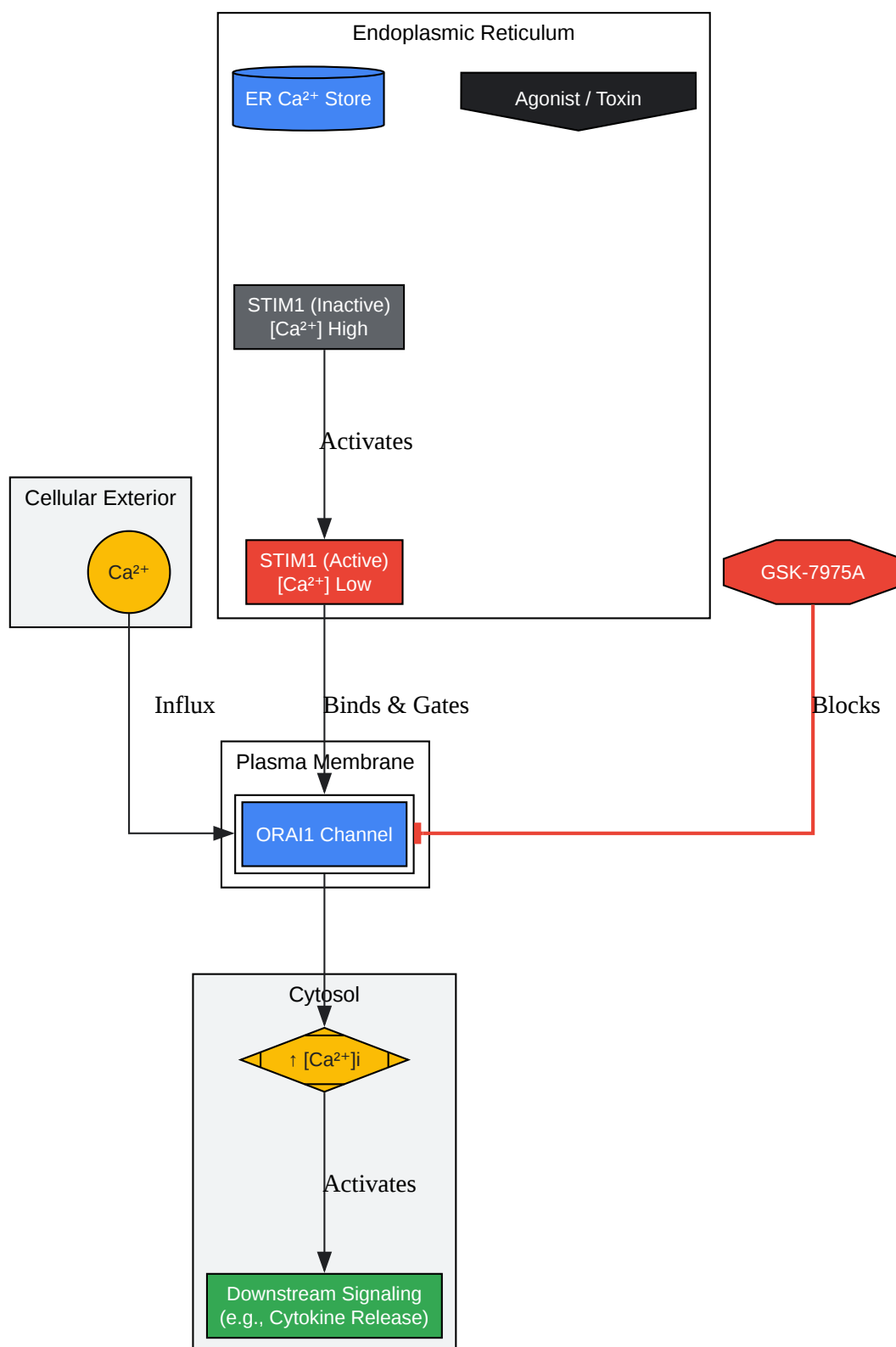
GSK-7975A is a potent and orally available small molecule inhibitor of the Calcium Release-Activated Calcium (CRAC) channel.[1][2] CRAC channels, formed by ORAI proteins, are critical for store-operated calcium entry (SOCE) in numerous cell types, particularly immune cells and pancreatic acinar cells.[3][4] Dysregulation of SOCE is implicated in various inflammatory and autoimmune diseases. **GSK-7975A** serves as a crucial tool compound for investigating the physiological and pathological roles of CRAC channels and as a potential therapeutic agent for diseases driven by excessive calcium influx, such as acute pancreatitis.[1]

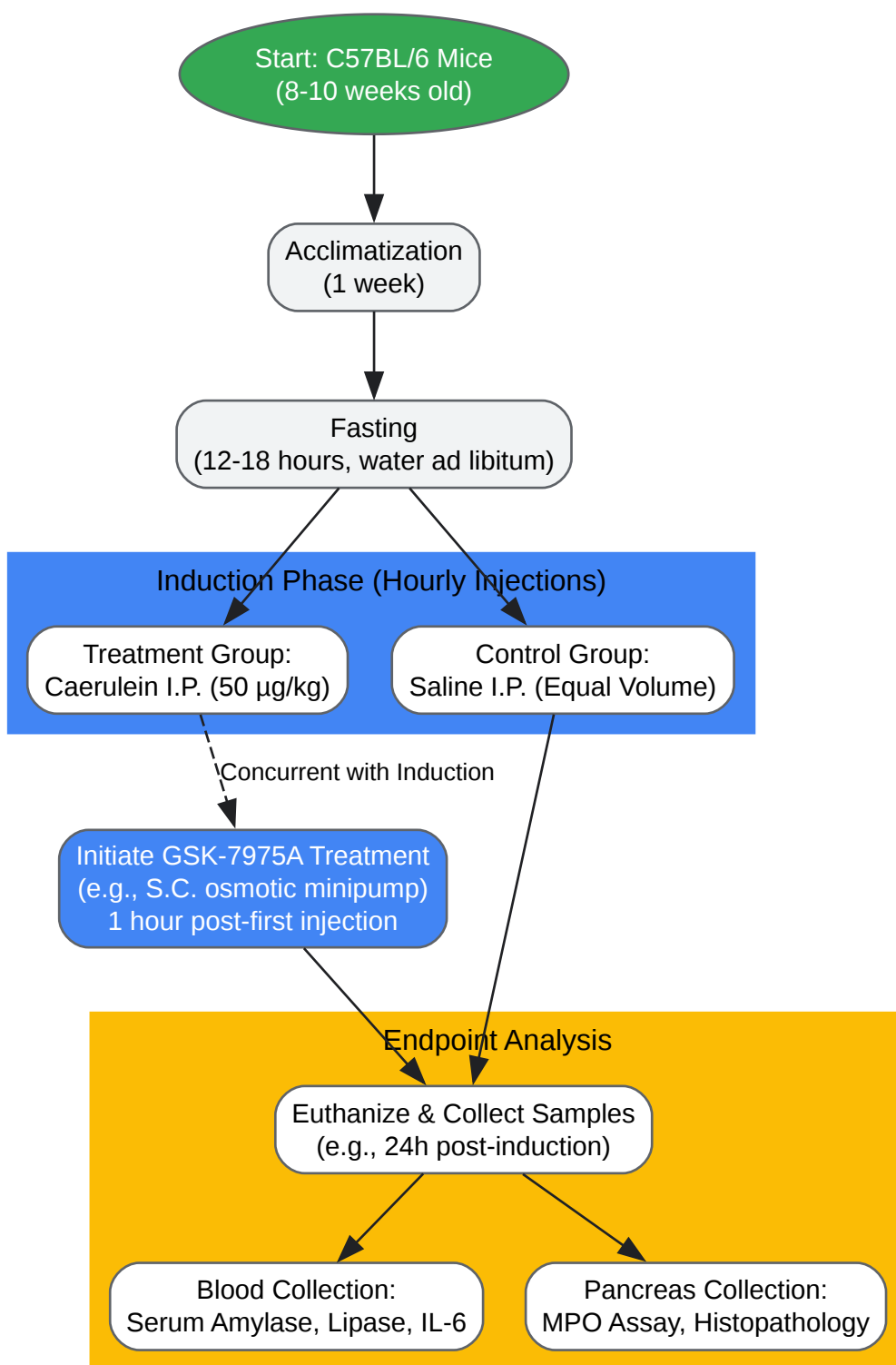
Mechanism of Action

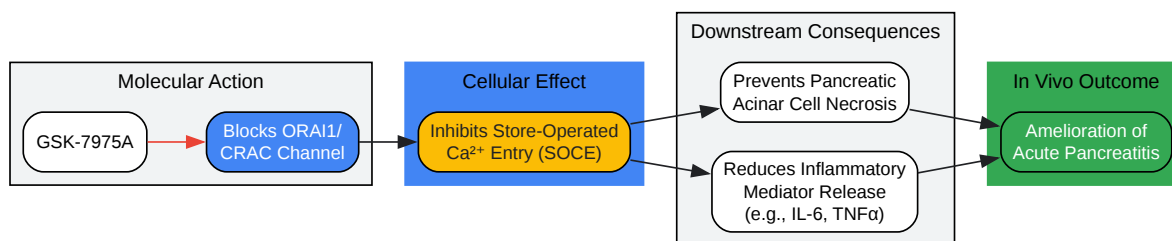
GSK-7975A selectively blocks the pore of the CRAC channel, which is primarily composed of ORAI1 and ORAI3 protein subunits. The inhibition occurs downstream of the initial signaling events that activate CRAC channels.

The process, known as store-operated calcium entry (SOCE), is initiated by the depletion of calcium from the endoplasmic reticulum (ER). This depletion is sensed by the Stromal Interaction Molecule 1 (STIM1), an ER-resident protein. Upon sensing low ER calcium, STIM1 oligomerizes and translocates to ER-plasma membrane junctions, where it directly interacts with and activates ORAI channels. This activation opens the channel pore, allowing an influx of extracellular calcium into the cell. **GSK-7975A** acts as an allosteric blocker of the ORAI pore,

preventing this calcium influx without interfering with the upstream STIM1-STIM1 oligomerization or the STIM1-Orai1 interaction. This targeted blockade leads to the suppression of downstream calcium-dependent signaling pathways, such as the release of pro-inflammatory cytokines from T-cells and mediators from mast cells.







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